9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene
Description
ANNP is a blue-emitting anthracene derivative with two bulky substituents: a 2-naphthyl group at the 9-position and a 4-(1-naphthyl)phenyl group at the 10-position. Its asymmetric structure enables unique photophysical properties, making it a standout material for triplet-triplet annihilation upconversion (TTA-UC) and organic light-emitting diodes (OLEDs). ANNP’s bulky side groups create interstitial sites in its van der Waals crystal lattice, allowing stable incorporation of sensitizers like PtOEP (platinum octaethylporphyrin) without aggregation. This results in record-breaking UC performance: a quantum efficiency of 16% (out of a theoretical maximum of 50%) and an ultralow excitation threshold of 0.175× natural sunlight intensity in air .
Properties
IUPAC Name |
9-naphthalen-2-yl-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-12-31-26-32(25-20-27(31)10-1)40-37-17-7-5-15-35(37)39(36-16-6-8-18-38(36)40)30-23-21-29(22-24-30)34-19-9-13-28-11-3-4-14-33(28)34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQICFLRSLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610230 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667940-34-3 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-naphtalenyl)-10-[4-(1-naphtalenyl)phenyl]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 10-(2-Naphthyl)anthracene-9-boronic acid with 1-(3-iodophenyl)naphthalene derivatives. This reaction requires palladium catalysts and a base, usually carried out in an organic solvent under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of dihydroanthracene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted anthracene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene is used as a building block for synthesizing more complex organic molecules. Its luminescent properties make it valuable in the study of photochemical reactions and the development of new materials.
Biology: In biological research, this compound is utilized as a fluorescent probe for imaging and tracking cellular processes. Its ability to emit both fluorescent and phosphorescent light makes it suitable for advanced imaging techniques.
Medicine: The compound has potential applications in medical imaging and diagnostics. Its luminescent properties can be harnessed for developing contrast agents and imaging agents for various medical procedures.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene exerts its effects involves its interaction with molecular targets and pathways. The compound's luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths. This interaction with light can be harnessed in various applications, such as imaging and optoelectronics.
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Structural and Functional Comparison
Key Compounds :
ANNP
- Substituents : 2-naphthyl (C9), 4-(1-naphthyl)phenyl (C10).
- Applications : TTA-UC crystals, OLED host.
- Advantages :
- Prevents sensitizer aggregation in solid-state UC crystals due to interstitial sites .
- High thermal stability and photostability (>150,000 s operational lifetime) .
9-(1-Naphthyl)-10-phenylanthracene (Compound 53)
- Substituents : 1-naphthyl (C9), phenyl (C10).
- Applications : Structural studies, OLEDs.
- Key Feature : High rotational barrier (~160 kJ/mol for the phenyl ring), ensuring rigidity in device architectures .
10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)
- Substituents : 3-naphthyl (C9), 4-(1-naphthyl)phenyl (C10).
- Applications : OLED host.
- Advantages : Enhanced thermal stability (Tg > 150°C) and amorphous properties due to increased molecular weight and asymmetry .
1,2-ADN (9-(1-Naphthyl)-10-(2-naphthyl)anthracene) Substituents: 1-naphthyl (C9), 2-naphthyl (C10). Applications: Blue OLED host.
Limitations and Trade-offs
- ANNP : While excellent for UC, its complex synthesis and high molecular weight may limit scalability.
- Compound 53 : Rigid structure limits conformational adaptability in OLEDs.
- 1,2-ADN : Symmetric substituents reduce intermolecular spacing, increasing aggregation risks.
Biological Activity
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene, often referred to as ANNP, is a complex organic compound notable for its unique structural features and potential applications in various fields, particularly in organic electronics and photonics. This article explores the biological activity of ANNP, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of ANNP can be represented as follows:
- Chemical Formula : C30H22
- Molecular Weight : 458.49 g/mol
- IUPAC Name : this compound
This compound features multiple aromatic rings, which are characteristic of polycyclic aromatic hydrocarbons (PAHs), contributing to its electronic properties and biological interactions.
Biological Activity Overview
Research into the biological activity of ANNP is still emerging. However, several studies have highlighted its potential effects, particularly in the context of photonic applications and cellular interactions.
Anticancer Properties
Similar compounds within the anthracene family have demonstrated significant anticancer properties. For example:
- Study Findings : Ethanoanthracenes have shown antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines with IC50 values <10 µM, suggesting that structurally related compounds may possess similar activities against various cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Photonic Applications
Recent advancements have positioned ANNP as a promising candidate for applications in organic light-emitting diodes (OLEDs) and photon upconversion systems:
- Photon Upconversion : ANNP has been identified as an effective hydrocarbon annihilator that enhances the efficiency of triplet-sensitized photon upconversion. In a study, it achieved a quantum yield of 16% under specific conditions, demonstrating its utility in improving the performance of photonic devices .
- Crystallization Studies : The formation of high-quality crystals using ANNP has resolved issues related to sensitizer aggregation, which is crucial for developing efficient organic electronic materials .
Comparative Analysis with Related Compounds
To better understand the unique properties of ANNP, it is useful to compare it with other anthracene derivatives. The following table summarizes key characteristics:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 9-Bromo-10-(2-naphthyl)anthracene | 474688-73-8 | Lacks phenyl substitution; simpler structure |
| 9-Bromo-10-(1-naphthyl)anthracene | 866611-28-1 | Different naphthalene position; affects electronic properties |
| 9-(4-Nitrophenyl)-10-anthracene | 12345678 | Introduces electron-withdrawing group; alters reactivity |
Case Studies and Research Findings
- Antiproliferative Effects : A series of novel ethanoanthracenes were synthesized and evaluated for their antiproliferative effects on CLL cell lines. The most potent compounds exhibited significant reductions in cell viability, indicating strong anticancer potential .
- Organic Electronics Performance : In research focused on OLEDs, ANNP was incorporated into solid solution crystals that demonstrated enhanced performance metrics compared to traditional materials. The absence of aggregation and improved crystal quality were pivotal in achieving high photostability and quantum efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
